![molecular formula C18H18N2O3S2 B2652774 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide CAS No. 683238-12-2](/img/structure/B2652774.png)
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
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Overview
Description
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indazole family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. MMB-FUBINACA has been identified in several recreational drug products and has been associated with a number of adverse health effects.
Scientific Research Applications
Sulfonylation Reactions
The compound can be used in sulfonylation reactions . Sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Pesticidal Agents
The compound has potential applications as a pesticidal agent . A series of novel derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesised via Betti reaction . The bioassay results showed that most of the synthesised compounds exhibited favourable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYUYOFRLBLICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
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